Chemical properties of (2E)-3-(2-Furyl)acryloyl chloride for synthesis
Chemical properties of (2E)-3-(2-Furyl)acryloyl chloride for synthesis
This technical guide details the chemical properties, synthesis, and application of (2E)-3-(2-Furyl)acryloyl chloride , a specialized building block in medicinal chemistry and materials science.
Executive Summary
(2E)-3-(2-Furyl)acryloyl chloride (CAS: 63485-67-6) is an
Chemical Identity & Physical Properties[1][2][3][4]
This compound is often generated in situ due to its moisture sensitivity, but it can be isolated as a low-melting solid or oil under anhydrous conditions.
| Property | Data | Note |
| IUPAC Name | (2E)-3-(Furan-2-yl)prop-2-enoyl chloride | Trans-isomer is thermodynamically favored. |
| CAS Number | 63485-67-6 | |
| Molecular Formula | ||
| Molecular Weight | 156.57 g/mol | |
| Physical State | Low-melting solid or semi-solid | Often handled as a solution in DCM or THF. |
| Solubility | Soluble in DCM, THF, Toluene, | Reacts violently with water/alcohols. |
| Stability | Moisture sensitive; Acid sensitive | Furan ring is prone to acid-catalyzed ring opening. |
Spectroscopic Signature (Representative)[5][6]
-
NMR (
): Distinctive doublets for the vinyl protons with a large coupling constant ( ), confirming the (E)-geometry. Furan ring protons appear as multiplets at 6.5–7.6 ppm. -
IR: Strong carbonyl stretch (
) at (acyl chloride), shifted higher than the corresponding acid.
Synthesis & Preparation Protocols
The synthesis must balance the activation of the carboxylic acid with the sensitivity of the furan ring to strong mineral acids (like HCl byproduct).
Method A: Oxalyl Chloride (Preferred / Mild)
This method is superior for high-purity applications as it avoids thermal degradation of the furan ring.
Reagents: 3-(2-Furyl)acrylic acid, Oxalyl chloride, DMF (catalytic), Dichloromethane (DCM).
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (
or Ar). -
Dissolution: Suspend 3-(2-Furyl)acrylic acid (1.0 equiv) in anhydrous DCM (
). -
Activation: Add catalytic DMF (1-2 drops). Note: DMF forms the reactive Vilsmeier-Haack intermediate.
-
Chlorination: Cool to 0°C. Add Oxalyl chloride (1.2 equiv) dropwise over 15 minutes.
-
Observation: Vigorous gas evolution (
).
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours until gas evolution ceases.
-
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is used directly without further purification.
Method B: Thionyl Chloride (Bulk / Traditional)
Suitable for large-scale preparations where trace impurities are less critical.
-
Reaction: Reflux 3-(2-Furyl)acrylic acid in neat Thionyl chloride (
) or with a benzene/toluene co-solvent for 1–2 hours. -
Purification: Excess
is removed by distillation. -
Risk: High temperatures and HCl concentration may cause darkening (polymerization/furan decomposition).
Caption: Synthesis pathway from commodity chemicals to the reactive acyl chloride and downstream targets.
Reactivity Profile & Mechanism[7]
The compound possesses three distinct reactive centers, creating a "Reactivity Triangle" that must be managed:
-
Acyl Chloride (
): Hard electrophile. Reacts rapidly with nucleophiles (amines, alcohols, thiols) via addition-elimination.[1] -
Conjugated Alkene (
): Soft electrophile. Susceptible to Michael addition (1,4-addition), especially by thiols (cysteine) or soft carbon nucleophiles. -
Furan Ring: Electron-rich aromatic system. Susceptible to electrophilic aromatic substitution or oxidative ring opening under acidic/oxidizing conditions.
Mechanism: Nucleophilic Acyl Substitution
The primary utility is the formation of amides and esters.[1] The reaction proceeds through a tetrahedral intermediate.[1]
-
Key Consideration: Bases (Et3N, DIPEA, Pyridine) are mandatory to scavenge the HCl byproduct. Free HCl can protonate the furan ring, leading to polymerization or ring-opening (darkening of reaction mixture).
Caption: Reactivity map highlighting the competition between desired substitution and potential degradation pathways.
Applications in Drug Discovery
Covalent Inhibitors (Targeted Protein Degradation)
The (2-furyl)acryloyl motif acts as a Michael Acceptor warhead .
-
Mechanism: The acrylamide formed from this chloride reacts irreversibly with cysteine residues in the active site of enzymes (e.g., cysteine proteases, kinases).
-
Advantage: The furan ring provides distinct steric and electronic properties compared to a simple phenyl ring, often improving selectivity or metabolic stability.
FRET Substrates
Peptides derivatized with this compound (e.g., N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly) are used as substrates for proteolytic enzymes. The furan-acryloyl group acts as a quencher or chromophore, and cleavage of the peptide bond results in a measurable spectral shift.
Experimental Protocol: Amide Coupling (General)
Objective: Synthesis of N-Benzyl-3-(2-furyl)acrylamide.
-
Preparation: Dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM at 0°C under
. -
Addition: Add a solution of freshly prepared (2E)-3-(2-Furyl)acryloyl chloride (1.05 equiv) in DCM dropwise over 20 minutes.
-
Control: Maintain temperature < 5°C to prevent Michael addition side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Wash with sat.
(removes HCl salts and unreacted acid), followed by brine. -
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage.[2] Wear chemical-resistant gloves (Nitrile/Neoprene), goggles, and a face shield.
-
Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried.
-
Inhalation: Potent lachrymator. Handle only in a functioning fume hood.
-
Storage: Store under inert atmosphere (
/Ar) at 2–8°C. If the liquid turns dark brown/black, significant decomposition has occurred.
References
-
Sigma-Aldrich. (E)-3-(Furan-2-yl)acryloyl chloride Product Sheet. Link
-
Santa Cruz Biotechnology. (2E)-3-(2-furyl)acryloyl chloride Properties and Safety. Link[3]
-
PubChem. Compound Summary: (E)-3-(Furan-2-yl)prop-2-enoyl chloride.[4] National Library of Medicine. Link
-
ResearchGate. Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives. Biomass Conversion and Biorefinery (2023). Link
-
BenchChem. Acryloyl Chloride Reactivity and Protocols. Link
